4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

glutathione peroxidase mimetic organoselenium antioxidant ebselen comparison

Select ALT-2074 (BXT-51072) for your GPx research to leverage its unmatched cardioprotective potency: an 84% infarct size reduction in Hp 2-2 models, outperforming ebselen. Its 2–3× greater activity over ebselen, potent CYP3A inhibition (IC50 2.0–2.6 μM), and the availability of a matched, inactive sulfur analog (BXT-51091) make it the superior, clean tool for pharmacogenomic and DDI studies. Procure with confidence, knowing you are using the most catalytically efficient organoselenium GPx mimetic available for your critical mechanistic investigations.

Molecular Formula C10H13NSe
Molecular Weight 226.19 g/mol
CAS No. 173026-17-0
Cat. No. B1202705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
CAS173026-17-0
SynonymsBXT 51072
BXT-51072
Molecular FormulaC10H13NSe
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESCC1(CN[Se]C2=CC=CC=C21)C
InChIInChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3
InChIKeyFXRYWOJYVGJZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine (CAS 173026-17-0): Baseline Profile for Procurement of a Catalytic GPx Mimetic


4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine (also designated ALT-2074 or BXT-51072) is a low-molecular-weight organoselenium heterocycle belonging to the 1,2-benzoselenazine class. It functions as a catalytic mimic of the selenoenzyme glutathione peroxidase (GPx), reducing hydrogen peroxide and organic hydroperoxides using glutathione as a cofactor [1]. The compound is orally bioavailable and has advanced to Phase 2 clinical trials targeting cardiovascular indications in patients with the Hp 2-2 genotype [2].

Why Selenium-Containing GPx Mimetics Cannot Be Interchanged: The Case of 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine


Within the class of organoselenium GPx mimetics, catalytic activity is exquisitely sensitive to the heteroatom identity and ring architecture [1]. Replacement of selenium by sulfur (as in the direct sulfur analog BXT-51091) abolishes GPx activity almost entirely, while isosteric oxygen analogs lack the redox potential necessary to cycle catalytically [2]. Even among selenium-containing congeners, differences in ring size and substitution pattern produce substantial variation in peroxide-reducing capacity, anti-inflammatory potency in endothelial cells, and cytochrome P450 inhibition profiles [1]. Consequently, generic selection of an organoselenium compound without consideration of this quantitative performance hierarchy carries a high risk of suboptimal activity in antioxidant and inflammation-modulating applications.

Quantitative Differentiation of 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine Against Closest Analogs: A Selection-Focused Evidence Guide


GPx Catalytic Activity: 2–3-Fold Superiority Over Ebselen and Functional Inactivity of the Sulfur Analog

In a head-to-head comparison within the same study, 4,4-dimethyl-3,4-dihydro-2H-1,2-benzoselenazine (BXT-51072) and its close benzoselenazine congener BXT-51077 exhibited glutathione peroxidase-like activities that were two- to three-fold higher than that of ebselen, the benchmark GPx mimetic [1]. By contrast, the direct sulfur analog (BXT-51091), in which the selenium atom is replaced by sulfur while preserving the 1,2-benzothiazine scaffold, was almost completely inactive in the same GPx assay [1]. This demonstrates that selenium in this specific ring geometry is essential for catalytic function.

glutathione peroxidase mimetic organoselenium antioxidant ebselen comparison

CYP3A Inhibition Potency: IC50 Range of 2.0–2.6 μM with Clinically Validated Weak In Vivo Effect

4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine (ALT-2074) inhibits human cytochrome P450 3A isoforms with an in vitro IC50 of 2.0–2.6 μM [REFS-1, REFS-2]. In contrast, ebselen—despite being a GPx mimetic—shows distinct CYP inhibition profiles with reported IC50 values >10 μM toward CYP3A4 and broader off-target CYP interactions (e.g., CYP1A2, CYP2C9) at similar concentrations [2]. This selective, moderate CYP3A inhibition by the target compound translates into a weak but measurable effect on oral midazolam clearance in human subjects, confirming the in vitro–in vivo correlation and indicating a manageable drug–drug interaction risk [1]. Ebselen's broader CYP inhibition spectrum, combined with its lack of clinical CYP interaction data of comparable rigor, makes its in vivo CYP safety profile less predictable.

CYP3A inhibition drug–drug interaction midazolam probe substrate

In Vivo Myocardial Protection: 84% Reduction in Infarct Size in Hp 2-2 Diabetic Mice

In a murine model of ischemia-reperfusion injury, administration of 4,4-dimethyl-3,4-dihydro-2H-1,2-benzoselenazine (ALT-2074) to diabetic mice carrying the Hp 2-2 genotype reduced myocardial infarct size from 44.3% (control) to 7.0% (treated), representing an 84% reduction in tissue injury (p = 0.003) [1]. By comparison, ebselen has been reported to reduce infarct size by approximately 40–50% in non-genotype-stratified rat models of myocardial ischemia-reperfusion [2]. While the models differ, the magnitude of effect in the target compound's responder population substantially exceeds the class-average protection reported for ebselen, underscoring the value of selecting a compound with demonstrated pharmacogenomic efficacy rather than a generic GPx mimetic.

myocardial infarction haptoglobin genotype ischemia-reperfusion injury

Anti-Inflammatory Potency in Endothelial Cells: Superior Inhibition of Leukocyte Adhesion vs. Ebselen

Among a series of selenium-containing GPx mimics, 4,4-dimethyl-3,4-dihydro-2H-1,2-benzoselenazine (BXT-51072) and its close analog BXT-51077 were identified as the most potent inhibitors of TNFα-induced leukocyte adhesion to human umbilical vein endothelial cells (HUVECs) [1]. At a concentration of 10 μM, BXT-51072 markedly suppressed neutrophil adhesion and the endothelial expression of P-selectin, E-selectin, and interleukin-8 [1]. Ebselen, when tested under comparable conditions in separate studies, requires concentrations of 20–50 μM to achieve a similar magnitude of endothelial adhesion molecule suppression [2], indicating that BXT-51072 exerts its anti-inflammatory endothelial protection at substantially lower exposure levels.

endothelial inflammation ICAM-1 VCAM-1 leukocyte adhesion

Optimal Application Scenarios for 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine Based on Quantitative Differentiation Evidence


Genotype-Stratified Cardiovascular Preclinical Models Requiring High-Efficacy GPx Mimetics

In murine models of myocardial ischemia-reperfusion injury stratified by haptoglobin genotype, 4,4-dimethyl-3,4-dihydro-2H-1,2-benzoselenazine (ALT-2074) delivers an 84% reduction in infarct size specifically in Hp 2-2 animals, far exceeding the 40–50% reduction typically observed with ebselen in non-stratified models [1]. This makes it the compound of choice for pharmacogenomically driven cardiovascular research where maximal GPx-dependent cardioprotection is required.

Endothelial Inflammation Assays Requiring Potent Adhesion Molecule Suppression at Low Concentrations

At 10 μM, this compound strongly inhibits TNFα-induced leukocyte adhesion and downregulates P-selectin, E-selectin, and IL-8 in HUVEC models, achieving effects comparable to ebselen at 20–50 μM [REFS-2, REFS-3]. For researchers studying endothelial activation, this higher potency translates into lower compound loading, reduced solvent artifacts, and cleaner mechanistic interpretation.

Drug–Drug Interaction Studies Using a GPx Mimetic with Well-Defined CYP3A Liability

With an in vitro CYP3A IC50 of 2.0–2.6 μM and a clinically validated weak inhibition of midazolam clearance, ALT-2074 serves as a reference probe for studying the interplay between GPx activity and CYP3A-mediated drug metabolism [4]. Its narrow CYP isoform selectivity contrasts with ebselen's broader CYP inhibition spectrum, offering a cleaner pharmacological tool for DDI investigations.

Structure–Activity Relationship Studies on Chalcogen Heteroatom Impact in GPx Catalysis

The availability of matched sulfur (BXT-51091, inactive) and selenium (ALT-2074, 2–3-fold more active than ebselen) analogs in the 1,2-benzoselenazine scaffold provides a unique chemical biology toolset for probing the essential role of selenium in the catalytic cycle of GPx mimics [1]. No other sulfur–selenium pair exhibits such a stark activity contrast in a head-to-head comparative study.

Quote Request

Request a Quote for 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.